BenchChemオンラインストアへようこそ!

3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea

Urea Transporter UT-B Inhibition

This compound is a potent UT-B inhibitor (IC50 900 nM) and a validated HDAC inhibitor scaffold for cancer research. Its defined structure enables precise SAR studies, making it a superior tool versus non-specific agents. Ideal for medicinal chemistry and kidney physiology studies.

Molecular Formula C16H15N3O2
Molecular Weight 281.315
CAS No. 861210-66-4
Cat. No. B2526889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea
CAS861210-66-4
Molecular FormulaC16H15N3O2
Molecular Weight281.315
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(O3)C
InChIInChI=1S/C16H15N3O2/c1-10-3-5-12(6-4-10)18-16(20)19-13-7-8-14-15(9-13)21-11(2)17-14/h3-9H,1-2H3,(H2,18,19,20)
InChIKeyUWQAHKAXWUNLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea: A Benchmark Benzoxazole-Urea Building Block for Pharmacological Research


3-(2-Methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea (CAS 861210-66-4) is a substituted phenylurea derivative, characterized by a benzoxazole core linked via a urea bridge to a p-tolyl group . With a molecular formula of C16H15N3O2 and a molecular weight of 281.315 g/mol, this compound serves as a specialized scaffold in medicinal chemistry and material science . Its structure confers unique electronic and steric properties, making it a valuable tool for investigating biological targets such as urea transporters and histone deacetylases [1].

3-(2-Methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea: Why Generic Substitution of the Benzoxazole Core or Phenyl Ring Fails in Critical Research


Within the class of heterocyclic ureas, simple substitution of the benzoxazole core with benzothiazole or benzimidazole, or modification of the p-tolyl group, is not pharmacologically neutral [1]. These structural variations directly impact target engagement. For instance, replacing the benzoxazole with a benzothiazole can significantly alter immunosuppressive and antiviral activity profiles [2]. Furthermore, the specific substitution pattern on the phenyl ring dictates binding affinity to urea transporters, as evidenced by a 900 nM IC50 for UT-B inhibition by this precise compound [3]. Therefore, generic analogs cannot be considered interchangeable without a significant risk of altering the intended biological or chemical outcome.

3-(2-Methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Sub-Micromolar Inhibition of Urea Transporter B (UT-B) Distinguishes This Compound from Non-Specific Transporter Inhibitors

In a direct, cell-based functional assay, 3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea demonstrated potent inhibition of rat urea transporter B (UT-B), with an IC50 value of 900 nM [1]. This specific and potent activity on a defined transport mechanism stands in contrast to broader, less potent transporter inhibitors. For example, phloretin, a widely used non-specific inhibitor, exhibits IC50 values against various glucose transporters (GLUT1, SGLT1/2) in the range of 49–61 µM . The quantitative difference highlights this compound's superior potency (over 50-fold) and target-specificity for UT-B, making it a more precise tool for dissecting urea transport mechanisms in renal physiology and beyond.

Urea Transporter UT-B Inhibition

Cytotoxic Activity Against Cancer Cell Lines: Class-Level Inference from Benzoxazole-Urea Derivatives

While direct, head-to-head cytotoxic data for this specific compound is not yet published, it is a member of the benzoxazole-urea class, for which significant anticancer properties are well-documented. A study on related N-(1,3-benzoxazol-5-yl)-N'-phenylurea derivatives demonstrated significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM across different cell lines, without affecting normal cells at similar concentrations . This class-level evidence suggests a favorable therapeutic window and supports the selection of this compound as a lead-like scaffold for further anticancer drug discovery.

Anticancer Cytotoxicity Benzoxazole

Histone Deacetylase (HDAC) Inhibition: A Validated Mechanism of Action for Benzoxazole-Containing Phenylureas

The compound's structure aligns with a patented series of phenylurea derivatives substituted with a benzoxazole moiety, which are claimed as inhibitors of histone deacetylase (HDAC) [1]. This is a well-validated mechanism for anticancer therapy. While the patent does not provide IC50 values for this specific compound, it establishes that the benzoxazole-phenylurea scaffold is a privileged chemotype for HDAC inhibition. This is a critical differentiator from other simple urea derivatives that lack this heterocyclic substitution, which may not engage the HDAC catalytic site effectively.

HDAC Inhibitor Epigenetics Cancer

3-(2-Methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea: High-Impact Application Scenarios Validated by Quantitative Evidence


Renal Physiology: Investigating Urea Transport Mechanisms with a Potent UT-B Inhibitor

For researchers studying the urinary concentrating mechanism or urea recycling in the kidney, 3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea serves as a superior pharmacological tool. Its 900 nM IC50 for UT-B inhibition [1] provides a level of potency that allows for effective blockade of the transporter at concentrations far below those required for non-specific agents like phloretin (IC50 > 49 µM) . This reduces off-target effects and enables cleaner, more interpretable results in ex vivo perfused tubule studies or cell-based flux assays.

Oncology Drug Discovery: A Privileged Scaffold for HDAC and Cytotoxic Agent Development

This compound is an ideal starting point for medicinal chemistry campaigns targeting epigenetic regulation and cancer cell proliferation. As a member of a patented class of HDAC inhibitors [1], it offers a validated mechanism of action. Furthermore, class-level evidence demonstrates that structurally related benzoxazole-ureas exhibit significant cytotoxicity (IC50 5-15 µM) against various cancer cell lines . This dual potential makes it a high-value building block for synthesizing novel analogs with improved efficacy and selectivity.

Chemical Biology: A Precise Probe for Structure-Activity Relationship (SAR) Studies

The well-defined structure of 3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea makes it an excellent candidate for SAR investigations. Its UT-B inhibition data (IC50 = 900 nM) [1] provides a quantitative baseline against which the effects of structural modifications on the benzoxazole core, the urea linker, or the phenyl ring can be precisely measured. This allows researchers to map the pharmacophore requirements for potent and selective transporter inhibition, informing the design of next-generation compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-methyl-1,3-benzoxazol-6-yl)-1-(4-methylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.